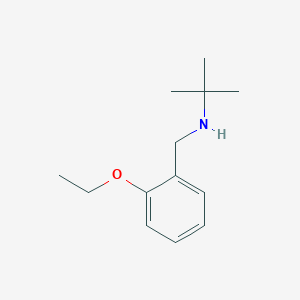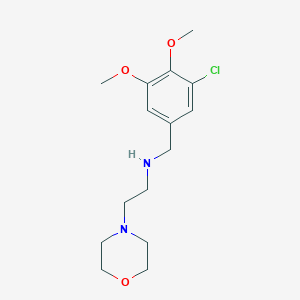![molecular formula C11H16ClNO B249652 2-[(3-Chlorobenzyl)amino]-1-butanol](/img/structure/B249652.png)
2-[(3-Chlorobenzyl)amino]-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chlorobenzyl)amino]-1-butanol is a chemical compound that has been found to have potential applications in scientific research. This compound is also known as CB-1 and is a member of the beta-adrenergic agonist family. It has been found to have a number of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of CB-1 is not fully understood, but it is believed to work by activating beta-adrenergic receptors in the body. This leads to the activation of cyclic AMP (cAMP), which in turn leads to a number of physiological effects.
Biochemical and Physiological Effects:
CB-1 has a number of biochemical and physiological effects that make it a valuable tool for researchers. It has been found to have vasodilatory effects, which can be useful in studies of the cardiovascular system. It has also been shown to have bronchodilatory effects, which can be useful in studies of the respiratory system. In addition, CB-1 has been found to have a number of metabolic effects, including increasing glucose uptake and increasing lipolysis.
実験室実験の利点と制限
One of the main advantages of CB-1 is its beta-adrenergic agonist activity, which makes it a valuable tool for studying the effects of beta-adrenergic agonists on the body. However, there are also some limitations to its use in lab experiments. For example, the synthesis of CB-1 is complex and requires specialized equipment and expertise. In addition, the compound is not widely available, which can make it difficult for researchers to obtain.
将来の方向性
There are a number of future directions for research on CB-1. One area of research is in the development of new beta-adrenergic agonists that have improved pharmacological properties. Another area of research is in the development of new synthetic methods for CB-1 that are more efficient and cost-effective. Finally, there is also potential for research on the use of CB-1 in the treatment of various diseases, such as asthma and diabetes.
Conclusion:
In conclusion, 2-[(3-Chlorobenzyl)amino]-1-butanol is a valuable tool for researchers in a variety of fields. Its beta-adrenergic agonist activity and its biochemical and physiological effects make it a useful tool for studying a range of physiological processes. While there are some limitations to its use in lab experiments, there is potential for further research on the development of new beta-adrenergic agonists and synthetic methods, as well as its potential use in the treatment of various diseases.
合成法
The synthesis of 2-[(3-Chlorobenzyl)amino]-1-butanol is a complex process that involves several steps. The first step involves the reaction of 3-chlorobenzyl chloride with sodium hydroxide to produce 3-chlorobenzyl alcohol. This is then reacted with butylamine to produce the final product, 2-[(3-Chlorobenzyl)amino]-1-butanol. The synthesis of this compound is challenging and requires specialized equipment and expertise.
科学的研究の応用
CB-1 has been found to have a number of potential applications in scientific research. One of the main areas of research is in the field of pharmacology. CB-1 has been shown to have beta-adrenergic agonist activity, which makes it a valuable tool for studying the effects of beta-adrenergic agonists on the body. It has also been used in studies of the cardiovascular system, as it has been found to have vasodilatory effects.
特性
製品名 |
2-[(3-Chlorobenzyl)amino]-1-butanol |
|---|---|
分子式 |
C11H16ClNO |
分子量 |
213.7 g/mol |
IUPAC名 |
2-[(3-chlorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-2-11(8-14)13-7-9-4-3-5-10(12)6-9/h3-6,11,13-14H,2,7-8H2,1H3 |
InChIキー |
JCQORVWFVNIMAI-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=CC=C1)Cl |
正規SMILES |
CCC(CO)NCC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Chloro-2-methoxybenzyl)amino]ethanol](/img/structure/B249571.png)
![1-{[2-({[5-(4-Bromophenyl)-2-furyl]methyl}amino)ethyl]amino}-2-propanol](/img/structure/B249573.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B249574.png)
![2-Chloro-5-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B249575.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1-propanamine](/img/structure/B249577.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(thiophen-3-ylmethyl)ethanamine](/img/structure/B249578.png)
![{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249580.png)
![{2-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249581.png)
![N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B249586.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)

![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B249589.png)

![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)